![molecular formula C11H9NO3 B1596287 1-Benzoylpyrrolidine-2,5-dione CAS No. 6343-27-7](/img/structure/B1596287.png)
1-Benzoylpyrrolidine-2,5-dione
Overview
Description
benzoylpyrrolidinedione , is a chemical compound with the molecular formula C11H9NO3. It is a derivative of pyrrolidine-2,5-dione and is characterized by the presence of a benzoyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylpyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of benzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidinediones.
Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the potential of pyrrolidine-2,5-diones, including 1-benzoylpyrrolidine-2,5-dione, in the development of anticonvulsant drugs. A study conducted by Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones that showed promising anticonvulsant activity in animal models. Compounds derived from this scaffold exhibited the ability to prevent seizures by interacting with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs), demonstrating higher efficacy than traditional medications like phenytoin .
Antidiabetic Agents
The compound has also been investigated for its potential as an antidiabetic agent. Pyrrolidine derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. For instance, modifications of the pyrrolidine structure led to compounds that effectively restored glucose metabolism in diabetic models . The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrrolidine ring significantly enhanced biological activity.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It has been used effectively in cyclocondensation reactions to yield various derivatives with diverse functional groups. The reactivity of this compound allows for efficient transformations under mild conditions, making it an attractive choice for synthetic chemists .
Drug Development
The compound's ability to form stable complexes with biological targets has made it a focal point in drug design. Its structural features facilitate the exploration of pharmacophore space, enabling medicinal chemists to design analogs with improved selectivity and potency against specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-Benzoylpyrrolidine-2,5-dione exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
1-Benzoylpyrrolidine-2,5-dione is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine-2,5-dione: The parent compound without the benzoyl group.
1-Benzylpyrrolidine-2,5-dione: Similar structure but with a benzyl group instead of a benzoyl group.
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: A derivative with a dichlorophenyl group attached.
1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione: A derivative with a dimethylphenyl group attached.
Biological Activity
1-Benzoylpyrrolidine-2,5-dione (CAS No. 6343-27-7), also known as benzoyl-2-pyrrolidinone, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula and a molecular weight of 201.19 g/mol. It features a pyrrolidine ring with a benzoyl substituent and two carbonyl groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
This compound's biological effects are primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound may form covalent bonds with nucleophilic sites in these molecules, thereby altering their function.
Proposed Mechanisms:
- Reactive Intermediates Formation : The compound can undergo metabolic transformations leading to the formation of reactive intermediates that interact with cellular targets.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical pathways, such as those related to cell proliferation or metabolism.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL. The compound's structure was found to be crucial for its antimicrobial efficacy.
Anticancer Studies
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis and inhibit cell proliferation. The IC50 values were reported at approximately 15 µM after 48 hours of exposure.
Enzyme Inhibition
Research has identified that this compound can inhibit certain kinases involved in cancer progression. For example, a study indicated that it inhibited the activity of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of various compounds, this compound was compared with standard antibiotics. The results showed that it had comparable efficacy to ampicillin against gram-positive bacteria but was less effective against gram-negative strains. This suggests potential for further development as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated selective toxicity towards breast cancer cells while sparing normal fibroblast cells, highlighting its potential as a targeted anticancer therapy.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC against S. aureus: 10-25 µg/mL | |
Anticancer | IC50 against HeLa cells: ~15 µM | |
Enzyme Inhibition | Inhibition of CDK activity |
Properties
IUPAC Name |
1-benzoylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFHABXQJQAYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283177 | |
Record name | N-BENZOYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-27-7 | |
Record name | 6343-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6343-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-BENZOYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZOYL-PYRROLIDINE-2,5-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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